molecular formula C15H18ClN5OS B5304417 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

カタログ番号 B5304417
分子量: 351.9 g/mol
InChIキー: HYFMMDHXFWMXSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune disorders, and chronic inflammatory diseases.

作用機序

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide selectively binds to the active site of BTK and inhibits its kinase activity, leading to the inhibition of downstream signaling pathways that promote B-cell survival and proliferation. BTK inhibition also disrupts the formation of immune synapses between B-cells and T-cells, which is essential for the activation of the adaptive immune response.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit proliferation in B-cell lines and primary B-cells from CLL and MCL patients. This compound also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in preclinical models of RA and SLE. Additionally, this compound has been shown to reduce the levels of autoantibodies and immune complexes in preclinical models of SLE.

実験室実験の利点と制限

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several advantages for laboratory experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to inhibit BCR signaling in both normal and malignant B-cells. However, this compound also has some limitations, such as its potential off-target effects and the need for further optimization to improve its efficacy and safety in clinical settings.

将来の方向性

There are several potential future directions for the development of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide as a therapeutic agent. One direction is to investigate the efficacy of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway or the anti-CD20 monoclonal antibody rituximab. Another direction is to explore the potential of this compound as a treatment for other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) or follicular lymphoma (FL). Additionally, this compound could be evaluated as a potential treatment for other autoimmune disorders, such as multiple sclerosis (MS) or type 1 diabetes (T1D).

合成法

The synthesis of 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves the condensation of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide with 3-chlorophenylpiperazine in the presence of a base. The resulting product is then purified using column chromatography to obtain this compound in its pure form.

科学的研究の応用

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. In a study conducted by Honigberg et al., this compound demonstrated potent inhibition of BTK activity and BCR signaling in vitro and in vivo, leading to the suppression of B-cell proliferation and survival. This compound has also shown efficacy in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).

特性

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5OS/c1-11-18-19-15(23-11)17-14(22)10-20-5-7-21(8-6-20)13-4-2-3-12(16)9-13/h2-4,9H,5-8,10H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFMMDHXFWMXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。